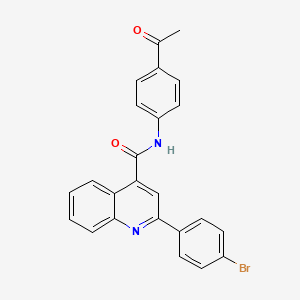
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide, also known as ABQ-48, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cancer cell proliferation and bacterial growth. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which is a target for many anticancer drugs. It has also been reported to inhibit the activity of bacterial DNA gyrase, an enzyme involved in bacterial DNA replication.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit both biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of biofilms, which are protective layers formed by bacteria that can make them resistant to antibiotics. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been reported to have low toxicity in vitro, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has several advantages and limitations for lab experiments. Its synthesis is relatively simple and can be carried out using readily available starting materials. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to exhibit good solubility in organic solvents, making it easy to handle in the lab. However, its low solubility in aqueous solutions can make it challenging to use in biological assays. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has also been found to exhibit poor stability in the presence of light and air, which can limit its shelf life.
未来方向
There are several future directions for the research and development of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent. Future research could focus on optimizing the synthesis of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide to improve its yield, purity, and stability. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide in vivo, including its absorption, distribution, metabolism, and excretion. Finally, further research could explore the potential of N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a lead compound for the development of new anticancer and antibacterial agents.
合成方法
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been synthesized using various methods, including the Pfitzinger reaction, the Friedlander reaction, and the Vilsmeier-Haack reaction. The most commonly used method for its synthesis is the Pfitzinger reaction, which involves the reaction of 4-bromoaniline and 4-acetylbenzoic acid with 2-cyanobenzaldehyde in the presence of an acid catalyst. The reaction yields N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide as a yellow crystalline solid with a melting point of 248-250°C.
科学研究应用
N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and antimicrobial activities. N-(4-acetylphenyl)-2-(4-bromophenyl)-4-quinolinecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O2/c1-15(28)16-8-12-19(13-9-16)26-24(29)21-14-23(17-6-10-18(25)11-7-17)27-22-5-3-2-4-20(21)22/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSVWMQZQFDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-bromophenyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)
![2-[4-{[5-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121654.png)
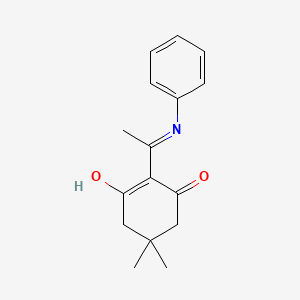

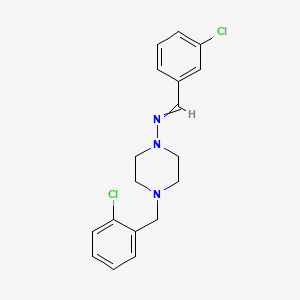
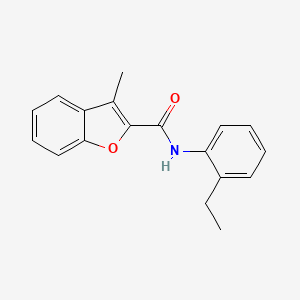
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
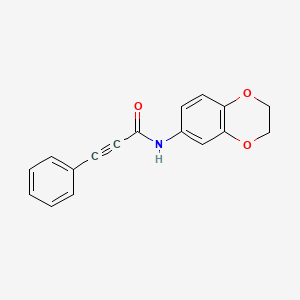
![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![potassium {2-hydroxy-3-[(2-methoxyphenyl)amino]propyl}methylsulfamate](/img/structure/B6121704.png)
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![1-(diethylamino)-3-[2-methoxy-4-({[2-(methylthio)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6121713.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-ethylbenzyl)-N-methylacetamide](/img/structure/B6121727.png)